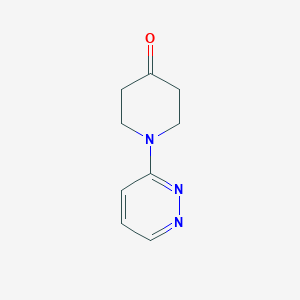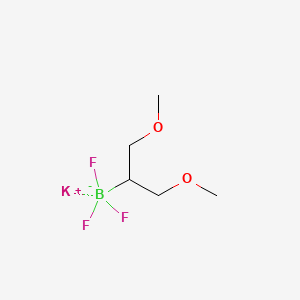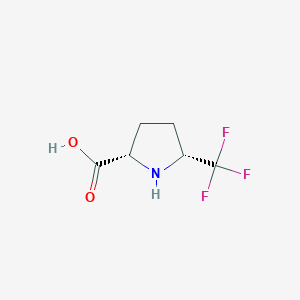
(5R)-5-Trifluoromethyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, the synthesis can involve multiple steps including protection, functional group interconversion, and introduction of the trifluoromethyl group.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Trifluoromethylation Reactions: Various methods such as Umemoto's reagents, trifluoromethyl phenyl sulfone, or radical trifluoromethylation can be employed to introduce the trifluoromethyl group.
Industrial Production Methods:
Batch Production: Typically involves the use of large reactors and controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: Offers advantages in terms of scalability and efficiency, with precise control over reaction parameters.
Types of Reactions:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.
Reduction: Reduction of the carboxylic acid group to alcohols or amines.
Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium(VI) compounds.
Reduction: Employing reducing agents such as lithium aluminum hydride or borane.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Alcohols, amines, or other reduced forms.
Substitution: Various substituted pyrrolidines.
科学研究应用
(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals and advanced materials.
作用机制
The compound exerts its effects through specific molecular interactions:
Molecular Targets: Binding to enzymes, receptors, or other biological macromolecules.
Pathways Involved: Involvement in metabolic pathways or signaling cascades.
相似化合物的比较
Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group.
Trifluoromethylated Pyrrolidines: Other trifluoromethylated derivatives with different substitution patterns.
Uniqueness:
The presence of the trifluoromethyl group enhances the compound's stability and biological activity compared to its non-fluorinated counterparts.
This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields
属性
分子式 |
C6H8F3NO2 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC 名称 |
(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 |
InChI 键 |
SWUGLMJWGYDVDN-IUYQGCFVSA-N |
手性 SMILES |
C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F |
规范 SMILES |
C1CC(NC1C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


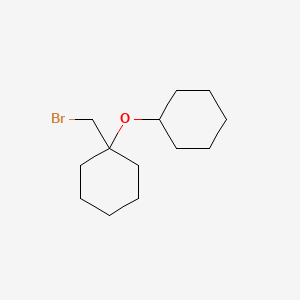
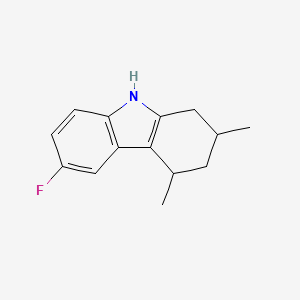

![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)
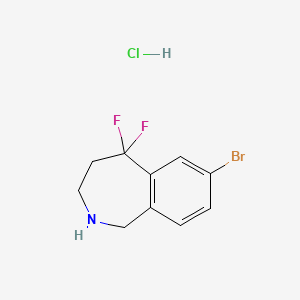
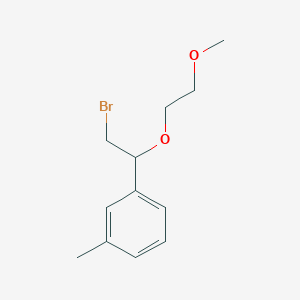
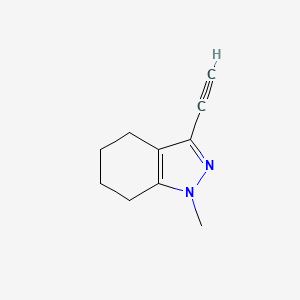


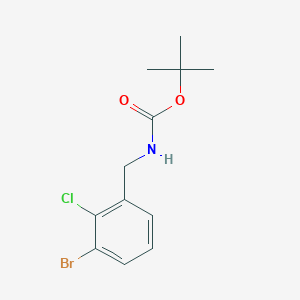
![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)
![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
